molecular formula C21H15N3S2 B3059177 Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- CAS No. 95-22-7

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-

Cat. No.: B3059177
CAS No.: 95-22-7
M. Wt: 373.5 g/mol
InChI Key: YLEIZZYNXHCGKG-UHFFFAOYSA-N
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Description

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- (CAS: 95-22-7) is a heterocyclic aromatic compound with the molecular formula C₂₁H₁₅N₃S₂ and a molecular weight of 373.5 g/mol . Structurally, it consists of a benzothiazole core fused with a second benzothiazole ring at the 6'-position, bearing a methyl substituent at the 6-position and a para-aminophenyl group at the 2'-position . This compound, also known as NSC 242018, exhibits notable stability due to its extended π-conjugation and rigid backbone, which are critical for applications in materials science and medicinal chemistry. Its synthesis typically involves multi-step reactions starting from substituted aniline derivatives and benzothiazole precursors, as outlined in methodologies similar to those described for related benzothiazole-aniline hybrids .

Key physicochemical properties include a LogP value of 4.75, indicative of moderate hydrophobicity, and a UV-visible absorption profile characteristic of conjugated heteroaromatic systems . Analytical separation methods, such as reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphate buffers, have been optimized for this compound .

Properties

IUPAC Name

4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3S2/c1-12-2-8-16-18(10-12)25-21(24-16)14-5-9-17-19(11-14)26-20(23-17)13-3-6-15(22)7-4-13/h2-11H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIZZYNXHCGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059118
Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
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Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-22-7
Record name 4-(6-Methyl[2,6′-bibenzothiazol]-2′-yl)benzenamine
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Record name Benzenamine, 4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-
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Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
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Record name Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
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Record name 4-(6'-methyl-2',6-bibenzothiazol-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the bibenzothiazol core, followed by the introduction of the methyl group and subsequent attachment of the benzenamine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The compound exhibits sensitivity to strong oxidizing agents. Reactions may lead to oxidation of the amine group or the benzothiazole ring:

  • Primary oxidation pathways :

    • Conversion of the amine (–NH₂) group to a nitroso (–NO) or nitro (–NO₂) derivative under strong oxidizing conditions (e.g., KMnO₄, H₂O₂) .

    • Sulfur oxidation in the benzothiazole ring, potentially forming sulfoxides or sulfones .

Reagent/ConditionsProductEvidence Source
H₂O₂ (acidic)Sulfoxide or sulfone derivatives
KMnO₄ (aqueous, heated)Nitro-substituted bibenzothiazole

Acylation and Alkylation

The aromatic amine group participates in nucleophilic substitution reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives .

  • Alkylation : Methylation agents (e.g., methyl iodide) can alkylate the amine under basic conditions .

ReagentProductConditionsSource
Acetic anhydrideN-Acetylated derivativeRoom temperature
Methyl iodide + K₂CO₃N-Methylated derivativeReflux in DMF

Electrophilic Aromatic Substitution

The benzothiazole ring directs electrophiles to specific positions due to electron-withdrawing sulfur and nitrogen atoms:

  • Nitration : Occurs at the para position relative to the amine group .

  • Sulfonation : Likely occurs under fuming H₂SO₄ conditions, though specific data is limited .

Reaction TypeReagentPosition of SubstitutionSource
NitrationHNO₃/H₂SO₄Para to amine

Diazotization and Coupling

The primary amine group can form diazonium salts, enabling coupling reactions:

  • Diazotization : Treatment with NaNO₂/HCl yields a diazonium salt .

  • Coupling : Reacts with phenols or aromatic amines to form azo dyes .

StepReagent/ConditionsIntermediate/ProductSource
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt
Couplingβ-Naphthol (alkaline)Azo dye (violet-blue fluorescence)

Thermal Decomposition

At elevated temperatures (>280°C), the compound may decompose or rearrange, particularly in the presence of sulfur :

  • Observed behavior : Forms hydrogen sulfide (H₂S) as a byproduct during high-temperature synthesis .

Compatibility and Stability

  • Incompatibilities : Reacts violently with strong acids, acid chlorides, and anhydrides .

  • Stability : Stable under inert atmospheres but degrades upon prolonged UV exposure .

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) can be effectively analyzed using reverse phase HPLC. The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For applications compatible with Mass-Spectrometry (MS), phosphoric acid is replaced with formic acid. This approach allows for the separation and identification of the compound in complex mixtures, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

Table: HPLC Method Parameters

ParameterDetails
Mobile Phase CompositionAcetonitrile, Water, Phosphoric Acid / Formic Acid
Column TypeNewcrom R1 HPLC column
Particle Size3 µm for fast UPLC applications
ApplicationIsolation of impurities, pharmacokinetics

Pharmaceutical Research

Benzenamine derivatives have garnered attention in pharmaceutical research due to their potential therapeutic properties. The compound's structure suggests that it may interact with biological targets relevant to disease treatment.

Potential Therapeutic Uses

  • Anticancer Activity : Compounds similar to benzenamine derivatives have been studied for their anticancer properties. The benzothiazole moiety is known to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies indicate that benzothiazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

Environmental and Toxicological Studies

The environmental impact and toxicity of benzenamine derivatives are crucial for regulatory assessments. Research has been conducted to evaluate the persistence and bioaccumulation potential of such compounds under the Canadian Environmental Protection Act (CEPA). These studies help in understanding the ecological risks associated with their use .

Toxicological Profile

  • Acute Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation .
  • Regulatory Status : The substance is under scrutiny by various regulatory bodies to assess its environmental safety and human health impact .

Case Studies and Research Findings

Several studies have explored the applications of benzenamine derivatives:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives exhibit selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.
  • Environmental Assessment : Research conducted by Health Canada assessed the persistence and bioaccumulation of benzothiazole compounds, highlighting the need for careful monitoring in industrial applications.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Chlorinated Anilines
  • 4-Chloroaniline (CAS: 106-47-8) and 2-chloroaniline (CAS: 95-51-2) are simpler derivatives lacking the benzothiazole moiety. These compounds exhibit lower molecular weights (~127–127.5 g/mol) and reduced hydrophobicity (LogP ~1.5–2.0) compared to the target compound .
2.1.2 2,6-Dichlorodiphenylamine (CAS: 15307-93-4)
  • This compound features a diphenylamine backbone with chlorine substituents. It has a molecular weight of 238.11 g/mol and a melting point of 50–53°C , significantly lower than the target compound’s likely higher thermal stability due to its fused benzothiazole rings . Applications include use as a stabilizer in polymers and agrochemicals.
2.1.3 2,6-Diisopropylaniline (CAS: 24544-04-5)
  • With bulky isopropyl groups, this derivative has a LogP of ~3.2 and a density of 0.9 g/cm³ , reflecting lower hydrophobicity but higher steric hindrance compared to the target compound . Its applications focus on catalysis and asymmetric synthesis.

Functional Analogues

2.2.1 Benzothiazole-Aniline Hybrids
  • Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine (CAS: Not provided) share the benzothiazole-aniline motif but lack the methyl and extended bibenzothiazole groups. These hybrids show reduced π-conjugation and lower molecular weights (~242 g/mol), resulting in diminished electronic properties for optoelectronic applications .
2.2.2 Profluralin (CAS: Not provided)
  • A pesticide derivative, N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine, features nitro and trifluoromethyl groups. Its higher LogP (~5.0) and nitro substituents enhance lipid solubility and reactivity, contrasting with the target compound’s aminophenyl-benzothiazole pharmacophore .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- 95-22-7 C₂₁H₁₅N₃S₂ 373.5 4.75 Not reported Materials science, drug design
4-Chloroaniline 106-47-8 C₆H₆ClN 127.57 ~1.5 68–72 Dye intermediates
2,6-Dichlorodiphenylamine 15307-93-4 C₁₂H₉Cl₂N 238.11 ~3.0 50–53 Polymer stabilizers
2,6-Diisopropylaniline 24544-04-5 C₁₂H₁₉N 177.29 ~3.2 -45 (liquid) Catalysis, asymmetric synthesis
Profluralin 26399-36-0 C₁₃H₁₄F₃N₃O₄ 345.26 ~5.0 Not reported Herbicide

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis leverages modular reactions, such as condensation of substituted anilines with benzothiazole carbonyl chlorides, enabling tailored modifications for enhanced photophysical properties .
  • Analytical Challenges: Its separation via HPLC requires specialized columns (e.g., Newcrom R1) due to strong interactions with residual silanol groups on conventional C18 phases .
  • Bioactivity : Preliminary studies suggest benzothiazole-aniline hybrids exhibit antimicrobial and anticancer activity, though the methyl-bibenzothiazole derivative’s efficacy remains under investigation .

Biological Activity

Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl), also known by its CAS number 92-36-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant research findings.

PropertyValue
Molecular Formula C14H12N2S
Molecular Weight 240.32 g/mol
IUPAC Name Benzenamine, 4-(6-methyl-2-benzothiazolyl)
CAS Number 92-36-4

The biological activity of benzenamine derivatives often involves interactions with various molecular targets. The specific mechanism of action for benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) is not fully elucidated but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of essential bacterial enzymes .

Toxicity Studies

Recent toxicity evaluations provide insights into the safety profile of benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl). A three-month study conducted on F344/N rats revealed significant findings regarding its toxicity:

Key Findings from Toxicity Studies

Study ParameterResults
Animal Model F344/N Rats
Exposure Method Dosed feed
Body Weight Changes Notable changes observed
Clinical Observations Summary available
Organ Weights Data collected

The study indicated that prolonged exposure could lead to changes in body weight and organ weights, suggesting a need for further investigation into its long-term effects .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that benzenamine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain structural modifications enhance their efficacy against specific bacterial strains .
  • Genetic Toxicology Evaluation : The Ames test conducted on benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) indicated potential mutagenic effects. This highlights the importance of evaluating genetic toxicity alongside general toxicity assessments to understand the compound's safety profile better .
  • Pharmacokinetics : Analytical methods such as HPLC have been employed to study the pharmacokinetics of this compound. These studies are crucial for determining how the compound behaves in biological systems and its potential therapeutic applications .

Q & A

Q. How to design derivatives for enhanced photophysical properties (e.g., fluorescence)?

  • Answer : Introduce electron-donating groups (e.g., -NMe₂) at the 4-aminophenyl position to redshift absorption/emission. Evaluate quantum yields via time-resolved fluorescence spectroscopy; derivatives with extended conjugation show potential as OLED materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
Reactant of Route 2
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-

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